molecular formula C11H7FN2O3S B1438378 2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 941869-55-2

2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1438378
M. Wt: 266.25 g/mol
InChI Key: NVTQFNVHCUNDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7FN2O3S/c12-7-3-1-2-6(4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

Co-crystal Formation

The study of co-crystals, such as the 1:1 co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid, provides insights into the hydrogen-bonded interactions and non-centrosymmetric packing lattice formations that are crucial in the understanding and design of pharmaceutical co-crystals. This research helps in enhancing the physical properties of active pharmaceutical ingredients (APIs), including solubility and stability, which are essential for drug formulation and development (Lynch, 2001).

Molecular Interactions and Conformational Analysis

The conformational analysis and intramolecular interactions, as studied in aminofluorobenzoic acids, are pivotal in understanding the molecular structure and behavior of compounds. These studies reveal how hydrogen bonding and other non-covalent interactions influence the molecular conformation, which is critical in drug design for achieving desired biological activity and selectivity (Silla et al., 2013).

Solid-Phase Synthesis

Solid-phase synthesis techniques, as applied to the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones, showcase the utility of such methods in efficiently constructing complex molecules. This approach is particularly useful in combinatorial chemistry and drug discovery, enabling the rapid synthesis and screening of large libraries of compounds for potential therapeutic use (Lee et al., 1999).

Synthesis of Novel Derivatives

The synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives and their evaluation for fungicidal and antiviral activities highlight the importance of chemical synthesis in the discovery of new agrochemicals. Such research contributes to the development of new compounds that can be used to protect crops from fungal and viral infections, ensuring food security and agricultural sustainability (Fengyun et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3S/c12-7-4-2-1-3-6(7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTQFNVHCUNDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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